(3S,4S)-4-methylpyrrolidin-3-ol
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Overview
Description
(3S,4S)-4-methylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are found in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of lipase-mediated resolution protocols. For example, starting from commercially available diallylamine, the compound can be synthesized via ring-closing metathesis followed by SN2 displacement reactions . Another method involves the use of enzymatic hydrolysis to obtain high-purity intermediates, which are then converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly processes and cost-effective raw materials is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by specific reagents and under controlled conditions to achieve the desired products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions have been reported .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the compound can be converted to various derivatives with potential biological activities .
Scientific Research Applications
(3S,4S)-4-methylpyrrolidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it has been investigated for its potential therapeutic effects, including its use as a precursor for drug development .
Mechanism of Action
The mechanism of action of (3S,4S)-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3S,4S)-4-methylpyrrolidin-3-ol include other chiral pyrrolidines such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4R)-3-methoxy-4-methylaminopyrrolidine . These compounds share similar structural features but may have different biological activities and applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(3S,4S)-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
PTYCBNUHKXMSSA-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H]1O |
Canonical SMILES |
CC1CNCC1O |
Origin of Product |
United States |
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